![molecular formula C23H30BrNO7 B11773351 N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide](/img/structure/B11773351.png)
N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenyl ring and acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,5-dimethoxyphenyl derivatives: These compounds share a similar core structure and may exhibit comparable chemical and biological properties.
Acetylated phenyl derivatives: These compounds also contain an acetamide group and may have similar reactivity and applications.
Uniqueness
N-(3-(4-Bromo-2,5-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)prop-2-yn-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C23H30BrNO7 |
---|---|
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
N-[3-[4-bromo-2,5-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]prop-2-ynyl]acetamide |
InChI |
InChI=1S/C23H30BrNO7/c1-15(26)25-8-6-7-16-9-21(28-12-18-14-30-23(4,5)32-18)19(24)10-20(16)27-11-17-13-29-22(2,3)31-17/h9-10,17-18H,8,11-14H2,1-5H3,(H,25,26) |
InChI-Schlüssel |
ASVFHJCNDZVQOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC#CC1=CC(=C(C=C1OCC2COC(O2)(C)C)Br)OCC3COC(O3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.